2-Carboxyphenylboronic acid pinacol ester

Stability Boronic Ester Protecting Group

Standard arylboronic acids often degrade via protodeboronation during long-term storage, compromising Suzuki-Miyaura coupling yields. This ortho-carboxylated pinacol ester solves that reliability gap. - **Stability**: Pinacol protection extends shelf-life vs. free boronic acid; melting point 131-133°C enables automated dispensing. - **Reactivity**: Ortho-COOH enables post-coupling amidation & substrate chelation-essential for M1 agonist & CNS library synthesis. - **HTE Ready**: Resists degradation under automated weighing & long-term academic storage protocols.

Molecular Formula C13H19BO5
Molecular Weight 266.10 g/mol
Cat. No. B15351747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyphenylboronic acid pinacol ester
Molecular FormulaC13H19BO5
Molecular Weight266.10 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)O)(O)OC(C)(C)C(C)(C)O
InChIInChI=1S/C13H19BO5/c1-12(2,17)13(3,4)19-14(18)10-8-6-5-7-9(10)11(15)16/h5-8,17-18H,1-4H3,(H,15,16)
InChIKeyKQXMGUTXHAINEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxyphenylboronic Acid Pinacol Ester Overview


2-Carboxyphenylboronic acid pinacol ester (CAS 1187591-17-8) is a boronic ester derivative characterized by a phenyl ring bearing an ortho-carboxylic acid and a pinacol-protected boronic acid moiety. As a masked boronic acid, it serves as a stable, shelf-ready building block primarily employed in palladium-catalyzed Suzuki–Miyaura cross-couplings to construct biaryl architectures [1]. Its unique ortho-carboxylate substitution imparts distinct reactivity and chelation potential, making it a targeted choice over generic arylboronates for specific medicinal chemistry and materials science applications [2].

Workflow
Suzuki–Miyaura cross-coupling building block for biaryl synthesis.
Functional handle
Ortho-carboxylic acid enables post-coupling derivatization (amide formation).
Form
Shelf-stable crystalline solid with reported melting point 131–133 °C.

Why Choose 2-Carboxyphenylboronic Acid Pinacol Ester


Substituting 2-carboxyphenylboronic acid pinacol ester with a generic arylboronic acid or a non-ortho-carboxylate pinacol ester is not functionally equivalent. The pinacol ester group dramatically improves hydrolytic stability and shelf-life compared to the free boronic acid, reducing protodeboronation during storage and enabling reliable long-term inventory management [1]. More critically, the ortho-carboxylic acid group is a strategic functional handle that enables subsequent derivatization (e.g., amide coupling), participates in substrate chelation during catalysis, and imparts a unique binding profile in biological systems—features absent in simple phenylboronic acid pinacol ester [2]. These structural nuances directly impact reaction yields, selectivity, and the feasibility of specific synthetic routes, necessitating a deliberate procurement choice.

Hydrolytic stability mismatch
Generic arylboronic acids are more prone to protodeboronation; pinacol ester provides reported improved shelf-life, and substituting may shift batch reliability.
Missing ortho‑carboxylate handle
Simple phenylboronic acid pinacol ester lacks the carboxylic acid group required for amide coupling or substrate chelation, breaking key synthetic routes.
Physical form differences
Free acid analogs often have lower crystallinity and undefined melting behavior; this can affect weighing accuracy and long-term inventory consistency.

2-Carboxyphenylboronic Acid Pinacol Ester vs. Analogs: Evidence


Stability & Shelf-Life vs. Free Boronic Acid

The pinacol ester moiety of 2-carboxyphenylboronic acid pinacol ester provides significantly enhanced stability against protodeboronation and oxidation compared to its corresponding free boronic acid, 2-carboxyphenylboronic acid. This stability is a class-level characteristic of pinacol boronates, which are known to be crystalline solids with good shelf-life and handling properties [1]. While direct comparative degradation rate data for this specific compound is not publicly available, the general class behavior indicates that pinacol esters are less prone to decomposition under ambient storage, reducing the risk of batch-to-batch variability and ensuring consistent reaction performance over time [2].

Stability vs. free acid
Class-level inference
Pinacol ester class shows reported >4‑fold increase in aqueous half‑life vs free boronic acid.
Supports longer shelf-life and reduced batch-to-batch variability.
Class-level data; compound-specific degradation rates not reported.
Stability Boronic Ester Protecting Group

Catalytic Efficiency in Biomass Conversion

Research by Graham et al. demonstrated that 2-carboxyphenylboronic acid (2-CPBA) is a uniquely effective catalyst for the conversion of biomass-derived sugars to 5-hydroxymethylfurfural (HMF) [1]. While this study utilized the free acid, it establishes the ortho-carboxy phenylboronic acid scaffold as privileged for this transformation. The pinacol ester serves as a stable, non-hygroscopic precursor that can be readily deprotected in situ to generate the active 2-CPBA catalyst. In comparative studies, 2-CPBA outperformed other arylboronic acids, including pentafluorophenylboronic acid, in promoting the desired metal-free reaction, highlighting the critical role of the ortho-carboxylate moiety [1].

Biomass conversion catalysis
Reported comparison
2‑CPBA reported uniquely effective among tested arylboronic acids for sugar‑to‑HMF conversion.
Ortho‑carboxylate scaffold is key for metal‑free organocatalysis.
Pinacol ester serves as stable precursor; in‑situ deprotection required.
Organocatalysis Biomass Conversion Lewis Acid

Reactivity in Suzuki–Miyaura Coupling

In nickel-catalyzed Suzuki–Miyaura cross-couplings, a direct comparison of arylboron nucleophiles revealed that while arylboronic acids are the most reactive, aryl pinacolboronates offer a crucial balance of stability and reactivity [1]. Specifically, the study found that aryl neopentylglycolboronate is more efficient and less expensive than aryl pinacolboronate in the absence of water, indicating that the pinacol ester is a moderately reactive but highly convenient reagent class [1]. For 2-carboxyphenylboronic acid pinacol ester, this translates to predictable, reliable performance in Pd-catalyzed couplings, with the ortho-carboxylate group providing an additional handle for downstream functionalization (e.g., amide bond formation) not available with simple phenylboronic acid pinacol ester [2].

Ni‑catalyzed Suzuki coupling
Method context
Aryl pinacolboronates offer moderate reactivity but reported higher stability vs free boronic acids in cross‑coupling.
Balances stability and reactivity for high‑throughput workflows.
Ni‑catalyzed conditions; Pd systems may show different profiles.
Cross-Coupling Suzuki-Miyaura Reactivity

M1 Muscarinic Agonist Synthesis

2-Carboxyphenylboronic acid pinacol ester is explicitly cited as a key reagent in the synthesis of biaryl amides that act as subtype-selective M1 muscarinic acetylcholine receptor agonists [1]. This application leverages the compound's unique ortho-carboxylate group for amide bond formation post-coupling. In the context of drug discovery, this specific building block enabled the construction of a focused library of biaryl amides, leading to the identification of lead compounds (e.g., 3j and 4c) with good M1 agonist potency and high subtype selectivity over M2–M5 receptors [1]. A generic phenylboronic acid pinacol ester would lack the requisite carboxylic acid for the essential amide coupling step, rendering the synthetic route to these specific pharmacophores impossible.

M1 agonist synthesis
Direct comparison
Ortho‑carboxylate pinacol ester is indispensable for key amide bond formation; generic phenyl pinacol ester cannot be substituted.
Critical for reproducing published biaryl amide M1 agonist scaffolds.
Synthesis route collapse without ortho‑COOH handle.
Medicinal Chemistry Drug Discovery Muscarinic Receptor

Physical Properties & Storage Handling

Vendor technical datasheets consistently report a melting point of 131-133 °C for 2-carboxyphenylboronic acid pinacol ester, indicating it is a crystalline solid at ambient temperature with defined purity specifications (typically 95-98% by HPLC) . In contrast, the corresponding free boronic acid, 2-carboxyphenylboronic acid, is often a less well-defined solid with greater hygroscopicity and a lower melting point, reflecting its tendency to form boroxine oligomers and hydrates. The pinacol ester's higher melting point and solid state are indicative of improved crystallinity and lower water content, which are desirable traits for accurate weighing and long-term storage [1].

Physical properties
Cross‑study comparable
Crystalline solid, mp 131–133 °C, purity 95–98% (HPLC). Free acid shows lower, less defined melting point.
Defined melting point aids accurate weighing and inventory control.
Vendor specification; lot-specific verification recommended.
Physical Properties Storage Handling

2-Carboxyphenylboronic Acid Pinacol Ester Applications


CNS Drug Discovery: Ortho-Carboxylate Biaryls

This compound is the reagent of choice for constructing biaryl scaffolds bearing an ortho-carboxylic acid, as demonstrated in the synthesis of M1 muscarinic acetylcholine receptor agonists [1]. The pinacol ester ensures reliable Suzuki coupling, and the carboxylic acid serves as a direct precursor for amide coupling, streamlining the generation of diverse compound libraries targeting CNS disorders.

Organocatalysis Precursor for Biomass Conversion

For research groups developing green, metal-free catalytic methods for biomass conversion (e.g., sugar dehydration to HMF), procuring the stable pinacol ester is a practical alternative to handling the more reactive and hygroscopic free acid [2]. The ester can be deprotected in situ or serve as a long-term shelf-stable source of the active catalyst.

High-Throughput Experimentation & Parallel Synthesis

The enhanced stability and defined solid form (melting point 131-133 °C) of 2-carboxyphenylboronic acid pinacol ester make it ideal for automated weighing and dispensing in high-throughput experimentation workflows . Its resistance to protodeboronation minimizes the risk of reaction failure due to reagent degradation, a common pitfall with free boronic acids.

Academic Labs: Long-Term Reagent Stability

In academic settings where reagents may be stored for extended periods between projects, the pinacol ester's superior shelf-life compared to the free acid reduces the frequency of repurchasing and ensures that the boronic acid functionality remains intact and active when needed for a new student project or collaboration [3].

Application
Selection Property
Validation Focus
Medicinal chemistry: biaryl M1 agonist synthesis
Ortho‑carboxylate functional handle for amide coupling
Post‑coupling amidation efficiency; scaffold integrity
Biomass conversion: organocatalysis precursor
Stable precursor to active 2‑CPBA catalyst
In‑situ deprotection and catalytic activity in sugar dehydration
High‑throughput parallel synthesis
Defined solid form and resistance to protodeboronation
Automated weighing accuracy; reaction consistency across plates
Academic lab long‑term storage
Reported shelf‑life advantage of pinacol ester
Purity monitoring after extended ambient storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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